molecular formula C17H16N2O2 B5859165 N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B5859165
M. Wt: 280.32 g/mol
InChI Key: VHTPIHVIZSPIJB-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves the reaction of 3,5-dimethylaniline with 2-bromoacetophenone to form an intermediate, which is then cyclized to produce the benzoxazole ring. The final step involves the acetylation of the benzoxazole derivative to yield the target compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)acetamide
  • 3,5-dimethylphenyl isocyanate
  • N-(2,3-dimethylphenyl)-3,5-dimethyl-1-(phenylmethyl)-1H-pyrazole-4-acetamide

Uniqueness

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide stands out due to its benzoxazole ring, which imparts unique properties such as fluorescence and specific biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-10-6-11(2)8-13(7-10)17-19-15-9-14(18-12(3)20)4-5-16(15)21-17/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTPIHVIZSPIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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